Chiral Purity Benchmarking: Quantified Optical Rotation as a Key Differentiator for Enantioselective Synthesis
The absolute stereochemical configuration of this compound is verified and distinguished from its (S)-enantiomer by its specific optical rotation. This quantifiable property is essential for ensuring the correct chiral starting material is used . The (R)-enantiomer (90940-54-8) exhibits a specific rotation of [α]/D -38.0±2.0° (c = 1 in H2O) . In contrast, its (S)-counterpart (90891-21-7) is reported with a specific rotation of [α]20/D +26° (c = 1 in chloroform) [1]. This distinct negative rotation confirms the (R)-configuration, which is non-interchangeable with the (S)-form.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]/D -38.0±2.0° (c = 1 in H2O) |
| Comparator Or Baseline | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride (CAS 90891-21-7): [α]20/D +26° (c = 1 in chloroform) |
| Quantified Difference | Sign inversion (negative for R, positive for S) with magnitude difference of 12° under different solvent conditions |
| Conditions | Polarimetry measurement in water for (R)-form; chloroform for (S)-form |
Why This Matters
The distinct optical rotation is a direct consequence of the compound's 3D chiral architecture, ensuring procurement of the correct enantiomer for asymmetric synthesis.
- [1] ChemBase. (n.d.). Ethyl (2S)-2-amino-4-phenylbutanoate hydrochloride (CAS: 90891-21-7) Property Page. View Source
